molecular formula C12H15F2NO B3850769 [1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol

[1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B3850769
M. Wt: 227.25 g/mol
InChI Key: MECJTPAIBUVRIP-UHFFFAOYSA-N
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Description

[1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 2,6-difluorobenzyl chloride with pyrrolidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of [1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]carboxylic acid.

    Reduction: Formation of [1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the difluorophenyl group can influence the binding affinity and selectivity of the compound towards specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of [1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The pyrrolidine ring may contribute to the compound’s overall conformational flexibility, allowing it to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

    [1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol: Similar structure but with chlorine atoms instead of fluorine.

    [1-[(2,6-Difluorophenyl)methyl]piperidin-2-yl]methanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    [1-[(2,6-Difluorophenyl)methyl]azetidin-2-yl]methanol: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the difluorophenyl group in [1-[(2,6-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The pyrrolidine ring provides conformational flexibility, making it a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECJTPAIBUVRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C=CC=C2F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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